Thermal Stability and Degradation Pathways of Anthranilic Acid Dihydrochloride: A Mechanistic and Kinetic Guide
As pharmaceutical and fine chemical synthesis increasingly relies on highly functionalized intermediates, understanding the thermal boundaries of these precursors is non-negotiable. Anthranilic acid dihydrochloride (AADH...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical and fine chemical synthesis increasingly relies on highly functionalized intermediates, understanding the thermal boundaries of these precursors is non-negotiable. Anthranilic acid dihydrochloride (AADH) presents a unique thermal profiling challenge. Unlike standard aliphatic salts, AADH possesses an inherent thermodynamic instability driven by its dual-protonated state and the distinct ortho-effect of its functional groups.
This whitepaper provides an in-depth mechanistic analysis of AADH’s thermal degradation, translating fundamental kinetic data into actionable, self-validating analytical workflows for researchers and process chemists.
Structural Nuances and the "Dihydrochloride" Instability
Anthranilic acid (2-aminobenzoic acid) is an amphoteric molecule. While it readily forms a stable monohydrochloride salt via protonation of the primary amine, the formation of Anthranilic acid dihydrochloride (CAS 7459-95-2) 1 forces a second equivalent of HCl into the lattice, likely protonating the less basic carboxylic acid oxygen or existing as a tightly bound solvate complex.
Because the carboxylic acid moiety is a remarkably poor proton acceptor, this second HCl equivalent is highly labile. Consequently, AADH does not exhibit a traditional, singular melting point; instead, it undergoes a cascading thermal degradation characterized by early-onset dehydrohalogenation followed by auto-catalyzed decarboxylation.
Mechanistic Pathways of Thermal Degradation
The thermal breakdown of AADH occurs in distinct, sequential phases driven by the molecule's changing protonation state as temperature increases.
Phase I: Thermal Dehydrohalogenation (T < 140 °C)
Before the core organic framework begins to degrade, AADH sheds its loosely bound HCl. This endothermic dehydrohalogenation transitions the molecule from the dihydrochloride down to the monohydrochloride, and eventually to the free base.
Phase II: Auto-Catalyzed Decarboxylation (145 °C – 255 °C)
The free base of anthranilic acid melts between 144–148 °C 2. However, the degradation of AADH is unique because the HCl gas released during Phase I acts as an endogenous acid catalyst within the melt.
Kinetic studies utilizing mass spectrometry and isotopic labeling have proven that this decarboxylation lacks a carbon isotope effect, indicating that C-C bond breaking is not the initial step. Instead, the rate-determining step is the bimolecular electrophilic attack of a proton on the C1 (ipso-carbon) of the anthranilic acid ring 3. This protonation destabilizes the carboxylate group, leading to the rapid expulsion of carbon dioxide (CO₂) and the formation of aniline. The major weight loss associated with this event occurs sharply between 200 °C and 255 °C 4.
Fig 1. Mechanistic thermal degradation pathway of AADH into aniline and CO2.
Quantitative Data and Kinetic Parameters
To effectively design drying protocols or high-temperature reactions involving AADH, the kinetic boundaries must be strictly observed. The tables below summarize the physical events and thermodynamic parameters governing AADH degradation.
Table 1: Quantitative Thermal Degradation Profile of AADH
Degradation Phase
Temp Range (°C)
Peak Temp (T_max)
Evolved Gases
Primary Chemical Event
Phase I
90 - 140
125 °C
HCl
Dehydrohalogenation
Phase II
145 - 255
220 °C
CO₂, Aniline
Acid-Catalyzed Decarboxylation
Phase III
260 - 350
>300 °C
Complex VOCs
Oligomerization / Charring
Table 2: Kinetic Parameters for Anthranilic Acid Decarboxylation
Standard Thermogravimetric Analysis (TGA) is insufficient for AADH because mass loss alone cannot differentiate between the evolution of HCl, CO₂, or vaporized aniline. A hyphenated Evolved Gas Analysis (EGA) approach is required.
Causality in Experimental Design
Crucible Selection: Standard platinum crucibles must be avoided. Causality: The early evolution of HCl gas will rapidly corrode platinum, leading to catalytic artifacts that skew the activation energy calculations and permanently damage the sensors. Inert alumina (Al₂O₃) crucibles are mandatory.
Transfer Line Temperature: The transfer line connecting the TGA to the FTIR/MS must be heated to at least 210 °C. Causality: Aniline has a boiling point of 184 °C. A cold or insufficiently heated transfer line will cause aniline to condense before reaching the detector, resulting in severe memory effects and a failure to map the decarboxylation kinetics accurately.
Self-Validating Protocol
System Blank & Calibration: Run an empty alumina crucible from 25 °C to 400 °C at 10 °C/min under a Nitrogen purge (50 mL/min). Validation: This establishes a thermal baseline and proves the absence of residual background gases (e.g., condensed aniline from previous runs) in the FTIR/MS.
Sample Loading: Accurately weigh a small mass (2.0 – 5.0 mg) of AADH into the alumina crucible. Causality: Keeping the sample mass low prevents thermal runaway from the exothermic components of decomposition and ensures uniform heat transfer, which is critical for accurate isoconversional kinetic modeling.
Thermal Ramp: Heat the sample from 25 °C to 350 °C at a strictly controlled rate of 10 °C/min under high-purity nitrogen.
Evolved Gas Analysis (EGA): Route the exhaust through the 210 °C transfer line into a heated FTIR gas cell and a mass spectrometer.
Data Validation: Overlay the first derivative of the TGA mass loss curve (DTG) with the FTIR absorbance profiles. Validation: The protocol is successful if the HCl stretch (2700-3000 cm⁻¹) peaks prior to the simultaneous appearance of the CO₂ stretch (2300-2400 cm⁻¹) and Aniline aromatic C-H/N-H stretches, perfectly mapping to Phase I and Phase II degradation.
Fig 2. Self-validating TGA-FTIR-MS workflow for AADH thermal profiling.
References
Anthranilic acid - Chemical Properties
Source: Grokipedia
URL
The Decarboxylation of Anthranilic Acid
Source: Canadian Science Publishing
URL
Growth and Characterization of Anthranilic acid Crystals
Source: Journal of Advances in Chemistry
URL
Recombinant strain producing O-aminobenzoate and fermentative production of aniline from renewable resources via 2-aminobenzoic acid
Source: Justia Patents
URL
Anthranilic Acid Dihydrochloride: Mechanistic Pathways and Pharmacological Applications
Executive Summary Anthranilic acid (2-aminobenzoic acid) and its highly soluble salt, anthranilic acid dihydrochloride, serve as critical nodes in both endogenous biochemical signaling and advanced pharmacological design...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Anthranilic acid (2-aminobenzoic acid) and its highly soluble salt, anthranilic acid dihydrochloride, serve as critical nodes in both endogenous biochemical signaling and advanced pharmacological design. As a direct intermediate in the microbial shikimate pathway and a bioactive downstream metabolite of the mammalian kynurenine pathway, anthranilic acid (AA) dictates systemic neurological and immunological homeostasis. This whitepaper deconstructs the biochemical pathways of AA, its role as a pharmacological scaffold for modulating soluble guanylyl cyclase (sGC) and transient receptor potential (TRP) channels, and the validated laboratory protocols required to study these mechanisms.
Biochemical Signaling and Metabolic Pathways
The Mammalian Kynurenine Pathway
In mammalian systems, the majority of the essential amino acid L-tryptophan is shunted into the kynurenine pathway rather than serotonin synthesis. Anthranilic acid is generated when kynurenine is hydrolyzed by the enzyme kynureninase1[1].
From a mechanistic standpoint, AA undergoes non-specific hydroxylation to become 3-hydroxyanthranilic acid (3-HAA), which is subsequently converted into the neurotoxin quinolinic acid via 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) 2[2]. The ratio of AA to 3-HAA is a critical biomarker for neurological disorders, including schizophrenia and Parkinson's disease, as it reflects the balance between neuroprotective and neurotoxic pathway branches.
Pharmacological Mechanism of Action: sGC Activation
Beyond endogenous metabolism, synthetic anthranilic acid derivatives—such as HMR1766 (Ataciguat) and S3448—are potent activators of soluble guanylyl cyclase (sGC) 3[3].
Normally, sGC is activated by Nitric Oxide (NO) binding to its ferrous (
Fe2+
) heme iron. However, under oxidative stress (common in cardiovascular diseases), the heme iron is oxidized to the ferric (
Fe3+
) state, rendering the enzyme unresponsive to NO. Anthranilic acid derivatives specifically target and activate this NO-insensitive, heme-oxidized (
Fe3+
) form of sGC , restoring cGMP production and inducing vasorelaxation 3[3].
Quantitative Pharmacological Data
The structural versatility of the anthranilic acid scaffold allows it to modulate multiple targets. Below is a synthesized data table comparing the potency of key AA derivatives across different biochemical targets 34[3][4].
Compound
Primary Target
Mechanism of Action
Potency (
IC50
/
EC50
)
HMR1766 (Ataciguat)
sGC (Ferric
Fe3+
state)
Direct Enzyme Activation
EC50
: 0.5 – 10 µM
S3448
sGC (Ferric
Fe3+
state)
Direct Enzyme Activation
EC50
: 0.5 – 10 µM
ACA
TRPM2 Cation Channel
Channel Blockade
IC50
: 1.7 µM
ACA
TRPM8 Cation Channel
Channel Blockade
IC50
: 3.9 µM
ACA
ICl(Ca)
Current
Chloride Current Inhibition
IC50
: 4.2 µM
(Note: ACA = N-(p-amylcinnamoyl) Anthranilic Acid, a broad-spectrum PLA2 inhibitor and TRP channel blocker).
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal mechanistic control to prove causality rather than mere correlation.
Protocol 1: In Vitro Validation of sGC Activation by AA Derivatives
This assay isolates the specific activation of the pathological (oxidized) sGC enzyme by anthranilic acid derivatives.
Enzyme Purification : Isolate sGC from bovine lung tissue using anion-exchange chromatography.
Heme Oxidation (The Causality Step) : Pre-incubate the purified sGC with 10 µM ODQ (1H-[1,2,4]oxadiazolo[3,4-a]quinoxalin-1-one).
Why? ODQ selectively oxidizes the sGC heme iron from
Fe2+
to
Fe3+
. If the AA derivative only activates the enzyme in the presence of ODQ, it proves the compound specifically targets the oxidized pathological state, validating its unique mechanism of action against standard NO donors.
Competitive Binding Control (Self-Validation) : Run a parallel assay adding Zinc-Protoporphyrin IX (ZnPPIX). ZnPPIX binds the heme pocket and inhibits activation. A drop in cGMP output confirms the AA derivative acts directly at the heme-binding domain.
Quantification : Introduce the AA derivative (e.g., HMR1766) and GTP. Quantify the resulting cGMP using a competitive ELISA.
Experimental workflow for validating specific sGC activation by AA derivatives.
Protocol 2: Microbial Biosynthesis & Extraction of Anthranilic Acid
To produce AA for downstream dihydrochloride salt conversion, metabolic engineering of E. coli is utilized 5[5].
Strain Engineering (The Causality Step) : Utilize an E. coli W3110 strain featuring a trpD gene knockout.
Why? The trpD gene encodes anthranilate phosphoribosyltransferase. Deleting this gene severs the tryptophan biosynthesis pathway, preventing the conversion of anthranilate into N-(5'-phosphoribosyl)-anthranilate. This forces the bacteria to accumulate anthranilic acid as a terminal product.
Biosensor-Assisted Selection (Self-Validation) : Transform the strain with an AA-responsive fluorescent biosensor plasmid. Sort cells via Fluorescence-Activated Cell Sorting (FACS). Because fluorescence is strictly dependent on intracellular AA binding to the biosensor, this creates a self-validating loop where optical signal directly equals metabolite titer.
In Situ Product Removal (ISPR) : Cultivate the cells in a biphasic fermentation setup using an organic solvent overlay. As AA is toxic to E. coli at high concentrations, continuous extraction into the organic phase relieves end-product inhibition, allowing yields to reach upwards of 688 mg/L 5[5].
References
Anthranilic Acid and Beyond
Encyclopedia.pub
[Link]
Microbial-Derived Tryptophan Metabolites and Their Role in Neurological Disease
MDPI[Link]
Biochemistry and Pharmacology of Novel Anthranilic Acid Derivatives Activating Heme-Oxidized Soluble Guanylyl Cyclase
Molecular Pharmacology (DOI)[Link]
Enhancing anthranilic acid biosynthesis using biosensor-assisted cell selection and in situ product removal
Rutgers University[Link]
Application Notes & Protocols: Anthranilic Acid Dihydrochloride as a Precursor in Pharmaceutical API Synthesis
Introduction: Strategic Use of a Salt Form in API Synthesis Anthranilic acid (2-aminobenzoic acid) is a foundational building block in the pharmaceutical industry. Its unique ortho-amino-carboxylic acid structure serves...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Use of a Salt Form in API Synthesis
Anthranilic acid (2-aminobenzoic acid) is a foundational building block in the pharmaceutical industry. Its unique ortho-amino-carboxylic acid structure serves as a versatile scaffold for a multitude of Active Pharmaceutical Ingredients (APIs), including diuretics, anti-inflammatory agents, and anticoagulants.[1][2][3] The molecule's two reactive functional groups, an amine and a carboxylic acid, allow for extensive derivatization, making it a valuable precursor in medicinal chemistry.[4]
While the free acid form is widely used, its dihydrochloride salt (CAS 7459-95-2) presents a strategic alternative for process chemists.[5] Anthranilic acid dihydrochloride offers distinct physicochemical properties, such as enhanced aqueous solubility and potentially greater shelf stability. However, its use necessitates a nuanced understanding of its reactivity. In this salt form, the nucleophilic amino group is protonated to an ammonium salt, rendering it unreactive for common synthetic transformations like N-arylation or acylation.
This guide provides detailed application notes and protocols for the effective use of anthranilic acid dihydrochloride in API synthesis. We will explore the critical deprotonation step required to unmask its reactivity in situ and demonstrate its application in key synthetic routes, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Physicochemical Properties: A Comparative Overview
The choice between the free acid and its dihydrochloride salt is dictated by the specific requirements of the reaction medium and process conditions. The table below summarizes their key properties.
Amino group is a non-nucleophilic ammonium salt (-NH₃⁺).
This is the key difference. The dihydrochloride requires neutralization with a base to become reactive for N-alkylation, N-arylation, or acylation.
Core Principle: The In Situ Deprotonation Workflow
The primary consideration when using anthranilic acid dihydrochloride as a nucleophile is the necessity of liberating the free amine. This is typically achieved by adding a suitable base to the reaction mixture, generating the reactive anthranilic acid in situ. The choice of base and solvent is critical and depends on the subsequent reaction's requirements.
Application Note: Isolation, Extraction, and Crystallization of Anthranilic Acid Dihydrochloride
Executive Summary & Rationale Anthranilic acid (2-aminobenzoic acid) is a fundamental intermediate in the biosynthesis of tryptophan and a critical building block in pharmaceutical and agricultural chemistry[1]. While it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
Anthranilic acid (2-aminobenzoic acid) is a fundamental intermediate in the biosynthesis of tryptophan and a critical building block in pharmaceutical and agricultural chemistry[1]. While its free base and monohydrochloride forms are ubiquitous, the isolation of anthranilic acid dihydrochloride (CAS 7459-95-2) presents a unique thermodynamic challenge[2].
As a Senior Application Scientist, I have designed this protocol to address the inherent instability of the dihydrochloride lattice. Because the carboxylic acid moiety is a poor hydrogen-bond acceptor for a second equivalent of hydrochloric acid, the dihydrochloride salt is highly hygroscopic and prone to spontaneous dehydrochlorination. This guide outlines field-proven, self-validating methodologies for extracting the free base and forcing the crystallization of the dihydrochloride salt using strictly controlled anhydrous and common-ion environments.
Mechanistic Causality: The Dihydrochloride Challenge
Anthranilic acid contains an aniline-type amino group (pKa ~2.1) and a carboxylic acid (pKa ~4.8)[1].
Monohydrochloride Formation: Standard addition of dilute aqueous HCl easily protonates the primary amine, yielding a stable monohydrochloride salt.
Dihydrochloride Formation: To incorporate a second molar equivalent of HCl (forming C7H9Cl2NO2, MW: 210.05 g/mol ), the system must overcome the weak basicity of the carbonyl oxygen[2]. This requires an overwhelming excess of hydrogen chloride.
The Causality of Solvent Choice: If water is present in significant amounts, it outcompetes the chloride ions and the carboxylic acid for hydrogen bonding. This causes the dihydrochloride lattice to rapidly dissociate back into the monohydrochloride. Therefore, successful crystallization mandates either an anhydrous organic solvent sparged with HCl gas, or an aqueous system saturated with fuming HCl to leverage the common-ion effect.
Phase Properties & Quantitative Data
To establish a baseline for analytical validation, the physicochemical differences between the protonation states of anthranilic acid are summarized below.
Table 1: Phase Properties of Anthranilic Acid and its Salts
Property
Free Base
Monohydrochloride
Dihydrochloride
CAS Number
118-92-3
N/A (General Salt)
7459-95-2
Molecular Formula
C7H7NO2
C7H8ClNO2
C7H9Cl2NO2
Molecular Weight
137.14 g/mol
173.60 g/mol
210.05 g/mol
Aqueous Stability
Stable (Insoluble at pH 4)
Stable (Soluble)
Unstable (Hydrolyzes instantly)
Crystallization Matrix
pH 4.0 Aqueous
1.0 M HCl (Aqueous)
Anhydrous HCl or 37% HCl
(Data supported by chemical registries for CAS 7459-95-2[3],[2])
Extraction & Crystallization Workflows
Workflow for extraction and reactive crystallization of anthranilic acid dihydrochloride.
This protocol is the gold standard for producing high-purity dihydrochloride, as it completely eliminates the hydrolytic variable.
Step 1: Isoelectric Extraction
Take the crude aqueous reaction mixture containing anthranilic acid and adjust the pH to exactly 4.0 using 1 M NaOH or HCl.
Causality: At pH 4.0, the molecule exists primarily as a neutral zwitterion/free base, minimizing its aqueous solubility and maximizing its partition coefficient into organic solvents.
Extract the aqueous layer with anhydrous diethyl ether (3 x 50 mL per 100 mL aqueous).
Step 2: Matrix Dehydration (Self-Validating Step)
Combine the ether extracts and dry over anhydrous magnesium sulfate (MgSO4) for 2 hours under agitation.
Filter the solution into a dry, round-bottom flask.
Validation Check: Perform a Karl Fischer titration on a 1 mL aliquot of the filtrate. The protocol must be halted if the water content is >0.05%. Residual water will cause the subsequent HCl addition to form an aqueous micro-phase, resulting in the product "oiling out" rather than crystallizing.
Step 3: Reactive Sparging & Nucleation
Chill the anhydrous ether solution in an ice-brine bath to 0–5 °C.
Causality: Lowering the temperature increases the solubility of HCl gas in the solvent, driving the thermodynamic equilibrium toward the doubly protonated state.
Sparge the solution with anhydrous HCl gas at a rate of 0.5 vvm (volumes per volume per minute) under a dry nitrogen atmosphere.
Continue sparging until a thick, white crystalline precipitate of anthranilic acid dihydrochloride forms.
Step 4: Isolation
Isolate the crystals via vacuum filtration using a Schlenk frit under a blanket of dry nitrogen.
Wash the filter cake with cold (-20 °C) anhydrous ether. Do not use ambient air to dry the cake, as atmospheric moisture will trigger immediate dehydrochlorination.
Protocol B: Aqueous Common-Ion Crystallization
When anhydrous HCl gas is unavailable, the dihydrochloride can be forced out of solution using extreme chloride concentrations.
Step 1: Supersaturation via Fuming HCl
In a fume hood, dissolve 10 g of purified anthranilic acid free base in 50 mL of 37% fuming hydrochloric acid at 40 °C.
Causality: The extreme chloride ion concentration (common-ion effect) suppresses the dissociation of the second HCl equivalent, forcing it into the crystal lattice alongside the protonated amine[2].
Step 2: Controlled Cooling (Self-Validating Step)
Program a cooling bath to reduce the temperature of the solution at a rate of 0.1 °C/min down to -10 °C.
Validation Check: Monitor the mother liquor using an in-situ ATR-FTIR probe. A distinct shift in the carbonyl stretching frequency indicates the successful integration of the second HCl equivalent into the nucleating lattice.
Step 3: Rapid Filtration
Filter the resulting crystals rapidly on a sintered glass funnel.
Critical Warning:Do NOT wash the crystals with water. Washing with water will instantly strip the second HCl molecule. Wash only with highly concentrated (37%) cold HCl or cold anhydrous ether. Store immediately in a vacuum desiccator over P2O5.
Phase Equilibrium Dynamics
Protonation states and phase equilibrium of anthranilic acid salts.
References
anthranilic acid dihydrochloride — Chemical Substance Inform
How to prevent oxidative degradation of anthranilic acid dihydrochloride during storage
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Anthranilic Acid Dihydrochloride (CAS 7459-95-2).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Anthranilic Acid Dihydrochloride (CAS 7459-95-2). As an aromatic amine derivative, this compound is highly susceptible to oxidative degradation, which can compromise experimental reproducibility, analytical baselines, and API synthesis yields. This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to ensure absolute chemical integrity during storage.
Section 1: Knowledge Base & Troubleshooting FAQs
Q1: Why does my anthranilic acid dihydrochloride powder turn from pale yellow to brown/black over time?A: This discoloration is the visual hallmark of oxidative degradation. The aromatic amino functionality in anthranilic acid is highly prone to oxidation, a process initiated by the loss of an electron to form a radical cation[1]. Upon exposure to environmental oxygen and light, these radical cations undergo head-to-tail coupling or trans-cis isomerization to form azo derivatives, or they further oxidize into highly conjugated quinone imines[2][3]. These polymeric and conjugated byproducts absorb light across the visible spectrum, manifesting as a dark brown or black discoloration.
Q2: Doesn't the dihydrochloride salt form protect the amine from oxidation?A: Theoretically, protonation of the lone pair on the nitrogen atom reduces its electron density, lowering its susceptibility to oxidation compared to the free base. However, anthranilic acid dihydrochloride is highly hygroscopic. If ambient moisture is introduced during storage, localized dissolution occurs. This moisture establishes an equilibrium that transiently exposes the free amine base, which is then rapidly oxidized by dissolved oxygen[4]. Therefore, rigorous moisture control is just as critical as oxygen exclusion.
Q3: What are the optimal storage conditions to prevent this degradation?A: To maintain a self-validating storage system, you must eliminate the three catalysts of degradation: moisture, oxygen, and actinic light. The compound must be stored in airtight, light-resistant (amber) containers under an inert gas blanket (Nitrogen or Argon)[4]. For long-term storage, maintaining a climate-controlled environment (20–25°C, <40% relative humidity) or refrigeration (0–4°C) with active desiccants is mandatory to prevent hydrolysis and subsequent oxidation[4].
Section 2: Standard Operating Procedures (SOPs)
Protocol: Inert Aliquoting and Long-Term Storage Workflow
Objective: To create a self-validating, moisture- and oxygen-free environment for anthranilic acid dihydrochloride that prevents radical cation formation.
Step 1: Pre-Storage Preparation
Transfer the bulk anthranilic acid dihydrochloride container into a controlled glove box purged with high-purity Argon (Ar) or Nitrogen (N₂).
Ensure the ambient humidity within the glove box is maintained strictly below 5% RH.
Step 2: Aliquoting (Minimizing Freeze-Thaw and Exposure)
Dispense the bulk powder into single-use, pre-dried amber glass vials.
Causality: Single-use aliquots prevent repeated exposure of the bulk batch to atmospheric oxygen and moisture during daily laboratory use. Amber glass blocks UV/actinic light, preventing the photochemical initiation of radical cations[3].
Avoid using plastic microcentrifuge tubes for long-term storage, as many polymers are permeable to oxygen over extended periods.
Step 3: Inert Gas Blanketing and Sealing
If a glove box is unavailable, utilize a Schlenk line. Gently purge the headspace of each amber vial with a low-flow stream of Ar or N₂ for 30 seconds.
Causality: Argon is heavier than air and provides a superior protective blanket over the solid powder, displacing oxidative atmospheric gases[4].
Immediately cap the vials with PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.
Step 4: Desiccated Cold Storage
Place the sealed vials into a secondary container (e.g., a vacuum desiccator jar) containing active indicating silica gel or Drierite.
Store the secondary container in a monitored refrigerator (0–4°C) or freezer (-20°C) depending on the required shelf life.
Critical Step: Allow vials to reach room temperature inside a desiccator before opening to prevent condensation from forming on the cold powder.
Section 3: Quantitative Data & Analytics
Summarizing the impact of environmental variables allows for rapid troubleshooting of compromised batches.
Table 1: Impact of Storage Variables on Anthranilic Acid Dihydrochloride Stability
Storage Variable
Condition
Degradation Mechanism Triggered
Estimated Stability / Shelf-Life
Atmosphere
Ambient Air (O₂)
Radical cation formation; Azo/Quinone coupling
< 1 Month (Visible browning)
Atmosphere
Inert Gas (Ar/N₂)
None (Oxidation blocked)
> 24 Months
Light Exposure
Clear Vial / Direct Light
Photochemical electron transfer
1 - 2 Weeks
Light Exposure
Amber Vial / Dark
None (Photocatalysis blocked)
> 24 Months
Moisture
> 40% Relative Humidity
Hygroscopic dissolution; Free amine exposure
< 3 Months (Clumping & oxidation)
Moisture
< 5% RH (Desiccated)
None (Hydrolysis blocked)
> 24 Months
Temperature
Ambient (25°C)
Thermal acceleration of oxidation kinetics
6 - 12 Months (If dry/dark)
Temperature
Refrigerated (4°C)
Kinetic suppression of degradation
> 24 Months
Section 4: Pathway Visualization
The following diagram maps the causality of degradation and illustrates where specific storage interventions halt the chemical breakdown.
Mechanistic pathway of anthranilic acid oxidative degradation and targeted storage interventions.
References
Source: f-granulator.
Title: Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites
Source: MDPI
URL
Title: Iron chelation and redox chemistry of anthranilic acid and 3-hydroxyanthranilic acid: A comparison of two structurally related kynurenine pathway metabolites to obtain improved insights into their potential role in neurological disease development
Source: NIH PMC
URL
Title: Catalytic Reactions on the Surface of Ag Nanoparticles: A Photochemical Effect and/or Molecule Property?
Technical Support Center: Troubleshooting Anthranilic Acid Dihydrochloride Purification
Welcome to the Technical Support Center for downstream processing and purification of Anthranilic Acid Dihydrochloride (CAS 7459-95-2). Because anthranilic acid is an amphoteric molecule containing both a reactive primar...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for downstream processing and purification of Anthranilic Acid Dihydrochloride (CAS 7459-95-2). Because anthranilic acid is an amphoteric molecule containing both a reactive primary amine and a carboxylic acid, it is highly susceptible to oxidation and self-condensation [3]. Converting the free base into the dihydrochloride salt significantly enhances its aqueous solubility and oxidative stability [4]; however, isolating a high-purity, trace-free batch requires precise manipulation of its isoelectric properties.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you eliminate trace impurities from your synthesized batches.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My synthesized batch of anthranilic acid dihydrochloride has a distinct brown or red-yellow hue instead of being a pure white powder. What causes this, and how can I fix it?A: Discoloration is the most common issue in anthranilic acid synthesis. It is caused by the oxidation of the primary amine group or high-temperature self-condensation (dimerization), which forms intensely colored polymeric quinazolinone derivatives [1]. Because these impurities are highly conjugated, even parts-per-million (ppm) trace amounts will turn the entire batch brown[3].
Solution: Do not rely solely on solvent recrystallization, as these colored impurities often co-crystallize. Instead, utilize an Activated Carbon Decolorization step. The extended
π
-systems of the polymeric impurities strongly adsorb onto the porous carbon matrix via
π−π
stacking, allowing them to be filtered out of the hot aqueous solution [1] [2].
Q2: Downstream analytical assays (like HPLC or MS) are showing trace halogenated byproducts. Where do these originate?A: If your synthetic route utilizes the Hofmann rearrangement of phthalimide, sodium hypochlorite is typically used as the oxidant. An excess of hypochlorite can lead to electrophilic aromatic substitution on the benzene ring, generating trace amounts of halo-substituted byproducts (e.g., 5-chloroanthranilic acid).
Solution: These halogenated impurities have different pKa values than the target molecule. You can remove them using Anion-Exchange Chromatography or by executing a tightly controlled isoelectric pH-swing, which selectively precipitates the target zwitterion while leaving the more acidic halogenated byproducts in the mother liquor [2].
Q3: How do I remove trace metal ions (e.g., Cu²⁺, Fe³⁺) that are accelerating the degradation of my stored batches?A: Trace metals often leach from stainless steel reactors or are carried over from catalytic steps. They act as Lewis acids, coordinating with the amine and accelerating oxidative degradation.
Solution: Perform an Isoelectric Precipitation . By adjusting the pH of the highly soluble dihydrochloride solution to exactly ~4.0 (the isoelectric point of anthranilic acid), the molecule achieves a net-zero charge and crashes out of solution [2]. The trace metal ions remain highly soluble in the aqueous phase and are discarded in the filtrate.
Part 2: Impurity Profiling & Diagnostics
To effectively troubleshoot your batch, you must match the physical symptom to the chemical root cause. Table 1 summarizes the quantitative and qualitative data for common trace impurities.
Table 1: Common Trace Impurities in Anthranilic Acid Dihydrochloride Batches
Impurity Type
Root Cause
Mechanistic Effect on Batch
Recommended Removal Strategy
Polymeric / Colored Species
Amine oxidation or self-condensation during high-temp synthesis.
Imparts a strong yellow/brown/red hue; interferes with UV/Vis and fluorescence assays.
Activated carbon decolorization followed by hot vacuum filtration.
Halogenated Byproducts
Excess sodium hypochlorite during the Hofmann rearrangement.
Alters molecular weight profile; shifts retention time in RP-HPLC.
Anion-exchange resin sorption or fractional recrystallization.
Trace Metal Ions (Cu²⁺, Fe³⁺)
Equipment leaching or carryover from upstream catalytic steps.
Catalyzes premature amine degradation; reduces shelf life.
Isoelectric precipitation (pH ~4.0) to partition metals into the mother liquor.
Unreacted Phthalimide
Incomplete alkaline hydrolysis during upstream synthesis.
Co-crystallizes with the product, lowering overall purity and yield.
Selective dissolution of the dihydrochloride salt in water (phthalimide remains insoluble).
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems . By monitoring specific physical checkpoints (e.g., pH stabilization, color changes), you can confirm the success of each step before proceeding.
This is the gold-standard method for rescuing heavily discolored or metal-contaminated batches[1] [2].
Step 1: Dissolution and Salt Formation
Suspend 10.0 g of crude, discolored anthranilic acid in 100 mL of distilled water.
Slowly add concentrated Hydrochloric Acid (37%) dropwise under continuous stirring until the solid completely dissolves.
Causality: The addition of excess HCl fully protonates both the amine and the carboxylate oxygen, forming the highly soluble dihydrochloride salt (CAS 7459-95-2) [4].
Validation Checkpoint: The solution should become completely transparent (though likely still brown/yellow). Any remaining insoluble material is likely unreacted phthalimide and should be filtered off immediately.
Step 2: Decolorization
Heat the solution to 80°C.
Add 1.0 g of activated carbon (charcoal) to the hot solution.
Stir vigorously for 15–20 minutes at 80°C to allow maximum adsorption of the extended
π
-system impurities.
Step 3: Hot Filtration
Pre-heat a Büchner funnel and filter flask to prevent premature crystallization.
Filter the hot suspension under vacuum through a pad of Celite to remove the fine carbon particles.
Validation Checkpoint: The resulting filtrate must be perfectly colorless. If a yellow tint persists, the carbon loading was insufficient; repeat Steps 2 and 3.
Step 4: Isoelectric Precipitation (pH-Swing)
Cool the colorless filtrate to 10°C in an ice bath.
Slowly add a 2.0 M solution of Sodium Carbonate (
Na2CO3
) dropwise while monitoring the solution with a calibrated pH meter.
Stop the addition exactly when the pH reaches 4.0 .
Causality: At pH 4.0, anthranilic acid reaches its isoelectric point. The zwitterionic form has minimal hydration energy and precipitates rapidly, while trace metals and salts remain dissolved [2].
Validation Checkpoint: A dense, pure white crystalline precipitate will form.
Step 5: Dihydrochloride Regeneration
Filter the white precipitate and wash with ice-cold distilled water.
To regenerate the dihydrochloride salt, suspend the pure white crystals in a minimal amount of dry ethanol and bubble dry HCl gas through the solution (or add 2.1 equivalents of concentrated aqueous HCl and lyophilize).
Store the final white powder in an amber desiccator to prevent future photo-oxidation.
Part 4: Process Visualization
The following diagram illustrates the logical flow and phase changes of the purification methodology described in Protocol A.
Workflow for the purification of anthranilic acid dihydrochloride via pH-swing.
Google Patents. "US3043867A - Method for the purification of aminocarboxylic acids". Google.com.
Troubleshooting
Handling the hygroscopic properties of anthranilic acid dihydrochloride in the laboratory
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the severe hygroscopic challenges of anthranilic acid dihydrochlor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the severe hygroscopic challenges of anthranilic acid dihydrochloride.
Part 1: Mechanistic Deep Dive — The Causality of Deliquescence
Anthranilic acid (2-aminobenzoic acid) is an amphoteric aromatic compound. While it routinely forms a stable monohydrochloride salt, the dihydrochloride variant represents a state of extreme protonation. This highly charged crystal lattice is thermodynamically unstable in the presence of ambient moisture. The immense charge density acts as a powerful thermodynamic driver for water vapor sorption, forcing the crystal to act as a desiccant.
When atmospheric water breaches the crystal lattice, it acts as a plasticizer and initiates localized hydrolysis. This not only causes the powder to cake but can also trigger the evolution of HCl gas, reverting the salt to its monohydrochloride or free base form . Consequently, the stoichiometric mass is fundamentally altered, and the acidic titer of the reagent is compromised, leading to catastrophic failures in downstream moisture-sensitive syntheses (such as cross-coupling or amidation reactions).
Part 2: Quantitative Parameters & Storage Standards
To prevent moisture-driven degradation, strict environmental controls must be maintained from the moment the reagent is received .
Parameter
Recommended Threshold
Mechanistic Implication
Storage Temperature
2°C to 8°C (Refrigerated)
Minimizes thermal degradation and reduces the kinetic energy available for moisture-driven hydrolysis.
Relative Humidity (RH)
< 5% (Argon Glovebox)
Prevents the critical deliquescence point from being reached, maintaining the crystalline lattice .
Moisture Limit (QC)
< 0.5% w/w (via KF Titration)
Ensures the anhydrous integrity of the dihydrochloride salt prior to stoichiometric calculations.
Ambient Exposure Limit
< 60 seconds
Prevents rapid atmospheric moisture absorption and analytical balance weight drift.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Self-Validating Protocol for Weighing and Transfer
Expert Insight: This protocol utilizes continuous mass monitoring to validate that the anhydrous state is maintained during transfer, creating a self-checking system.
Preparation: Purge a glovebox with high-purity Argon until the internal relative humidity (RH) drops below 5%.
Equilibration: Transfer the sealed bottle of anthranilic acid dihydrochloride into the glovebox antechamber. Cycle the vacuum/argon three times before bringing it into the main chamber. Allow the container to reach the internal temperature to prevent condensation.
Tare and Weigh: Place a pre-dried, airtight glass vial (equipped with a PTFE-lined septum cap) on the analytical balance inside the glovebox. Tare the balance.
Rapid Transfer: Open the reagent bottle, quickly transfer the required mass using a dry anti-static spatula, and immediately seal both the primary bottle and the secondary vial.
Validation (The Self-Check): Observe the digital readout of the balance for 15 seconds after sealing the vial. Causality Check: If the mass remains perfectly stable, the seal is intact and no moisture is being absorbed. If the mass drifts upward, the environment or the vial seal is compromised.
SOP 2: Moisture Determination via Karl Fischer (KF) Titration (Oven Method)
Expert Insight: Because the highly acidic dihydrochloride salt can alter the pH of standard KF reagents (optimal KF reaction occurs at pH 5-7) and cause side reactions, the indirect oven extraction method is strictly required .
System Blanking: Purge the Karl Fischer oven with dry nitrogen gas (flow rate: 50–70 mL/min) and heat to 150°C. Titrate the carrier gas to a stable baseline drift (< 10 µ g/min ).
Sample Loading: Inside the glovebox, weigh exactly 100 mg of the salt into a KF sample vial and crimp-seal it tightly.
Extraction: Transfer the vial to the KF oven. The heat will drive off any absorbed water as vapor, which is carried by the nitrogen stream directly into the titration cell, leaving the acidic salt behind.
Titration: The coulometric titrator will quantify the moisture. Ensure the final water content is < 0.5% w/w before proceeding with sensitive experiments.
Part 4: Mandatory Visualization - Handling Workflow
Workflow for the anhydrous handling and quality control of anthranilic acid dihydrochloride.
Part 5: Troubleshooting Triage & FAQs
Q: My anthranilic acid dihydrochloride has formed a hard cake in the bottle. Can I still use it?A: Caking is a primary macroscopic indicator of critical deliquescence and subsequent lattice fusion due to moisture ingress. If your downstream application requires precise stoichiometry or strictly anhydrous conditions, do not use it . The caked material has likely lost HCl and absorbed water, altering its molecular weight. For non-critical applications, you may attempt to break the cake in a glovebox and dry it under high vacuum (lyophilizer or Schlenk line) for 24 hours, but you must re-verify its purity via NMR and moisture via KF titration.
Q: Why does the mass of my sample continuously increase while on the analytical balance?A: This is the classic signature of a hygroscopic compound absorbing atmospheric water vapor in real-time. The salt is acting as a desiccant. To troubleshoot:
Immediately stop weighing in ambient air.
Move your balance into a controlled humidity chamber or glovebox.
If a glovebox is unavailable, use a weighing bottle with a ground-glass stopper. Tare the closed bottle, add the solid rapidly, close the stopper, and record the mass of the sealed system.
Q: My downstream amidation reaction is failing or giving low yields. Could the salt be the issue?A: Yes. If the dihydrochloride salt has absorbed water, the introduced moisture will aggressively hydrolyze moisture-sensitive coupling reagents (like HATU, EDC, or DCC) before they can activate the carboxylic acid of the anthranilic acid. Always perform a Karl Fischer titration to confirm the salt is anhydrous before adding it to a coupling reaction.
Q: Can I dry the deliquescent salt in a standard laboratory oven?A:Absolutely not. Heating anthranilic acid dihydrochloride in an ambient atmosphere will accelerate hydrolysis and thermal degradation, driving off HCl gas rather than just water. This will leave you with a chemically altered mixture of the free base, monohydrochloride, and oxidation byproducts. Drying must be done under a high vacuum at ambient or slightly elevated temperatures (e.g., in a vacuum desiccator over P2O5).
References
Newman, A., Zografi, G. "An Examination of Water Vapor Sorption by Multi-Component Crystalline and Amorphous Solids and Its Effects on their Solid-State Properties." Journal of Pharmaceutical Sciences, ResearchGate. Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Development and Validation of a Quantification Method for Anthranilic Acid Dihydrochloride via HPLC
This guide provides an in-depth, scientifically grounded comparison of strategies for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of anthranilic...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, scientifically grounded comparison of strategies for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of anthranilic acid dihydrochloride. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only functional but also reliable and transferable. This document is intended for researchers, analytical scientists, and drug development professionals who require a validated, fit-for-purpose analytical method.
The Analytical Target: Understanding Anthranilic Acid
Anthranilic acid, or 2-aminobenzoic acid, is an amphoteric molecule containing both a carboxylic acid and an amino group.[1] This dual functionality is the primary driver of its chromatographic behavior. For this guide, we are considering its dihydrochloride salt form, which enhances its solubility in aqueous media, a key consideration for sample and standard preparation.
Key Physicochemical Properties:
pKa: Anthranilic acid has two pKa values: approximately 2.1 for the carboxylic acid and 4.8 for the amino group.[1][2] This is the most critical parameter for method development, as the pH of the mobile phase will dictate the analyte's ionization state and, consequently, its retention on a reversed-phase column.
UV Absorbance: It exhibits UV maxima around 217 nm, 247 nm, and 335 nm in methanol.[2] This provides multiple options for UV detection, allowing for optimization based on sensitivity and potential interference from matrix components.
Solubility: While sparingly soluble in water, its dihydrochloride salt form is more readily soluble, simplifying the preparation of stock solutions.
Method Development Strategy: A Comparative Analysis
The goal of method development is to achieve adequate resolution, peak shape, and sensitivity within a reasonable analysis time. The foundation of this process lies in a systematic evaluation of the stationary and mobile phases.
Stationary Phase Selection: Beyond the Standard C18
While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the unique properties of anthranilic acid merit a comparison with alternative chemistries.
Stationary Phase
Separation Principle
Rationale for Anthranilic Acid
Potential Outcome
C18 (L1)
Primarily hydrophobic interactions.
A standard starting point. Retention is based on the nonpolar benzene ring.
Good retention is expected, but potential for peak tailing due to secondary interactions between the polar amine group and residual silanols on the silica surface.
C8 (L7)
Less hydrophobic than C18.
If retention on a C18 is excessive, a C8 column can reduce analysis time.
Shorter run times. Similar potential for peak tailing as C18.
Phenyl (L11)
Mixed-mode interactions (hydrophobic and π-π).
The phenyl groups in the stationary phase can interact with the benzene ring of anthranilic acid via π-π stacking, offering a different selectivity mechanism.
Can improve peak shape and provide unique selectivity, especially for separating from structurally similar impurities.
Polar-Embedded
Hydrophobic chain with an embedded polar group (e.g., amide, carbamate).
The embedded polar group shields residual silanols, reducing peak tailing for basic compounds like anthranilic acid. Compatible with highly aqueous mobile phases.
Excellent peak shape is anticipated. Reduced secondary interaction effects.
Expert Recommendation: Begin with a modern, high-purity C18 column. If peak tailing is observed, a Phenyl or a Polar-Embedded phase column presents a logical, mechanistically distinct alternative to improve performance.
Mobile Phase Optimization: The Key to Control
The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.
A. pH Control - The Critical Factor:
The pH of the mobile phase buffer must be carefully selected relative to the pKa of anthranilic acid to ensure a consistent and reproducible ionization state.
pH < 2.1: Both the carboxylic acid and the amino group are protonated (cationic form). This can lead to strong retention and potential peak tailing on standard silica-based columns.
pH between 2.1 and 4.8: The carboxylic acid is deprotonated (anionic), and the amino group is protonated (cationic), resulting in a zwitterionic state. This can lead to poor retention on reversed-phase columns.
pH > 4.8: The carboxylic acid is deprotonated, and the amino group is neutral (anionic form). This state is ideal for reversed-phase chromatography, as it provides a single, stable ionic species with good potential for retention and excellent peak shape.
Comparison of Buffer pH:
Mobile Phase pH
Analyte Form
Expected Retention on C18
Expected Peak Shape
pH 3.0
Primarily Zwitterionic
Low
Potentially broad or distorted
pH 5.5
Primarily Anionic
Moderate and controllable
Symmetrical and sharp
pH 7.0
Fully Anionic
Strong
Symmetrical and sharp
Expert Recommendation: A buffer pH of 5.5 is an excellent starting point. It ensures the analyte is in a stable anionic form, well above its second pKa, promoting good peak shape and predictable retention. A phosphate or acetate buffer is suitable.[3]
B. Organic Modifier & Composition:
Acetonitrile and methanol are the most common organic modifiers.
Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths.
Methanol: Can offer different selectivity for certain compounds.
An isocratic elution (constant mobile phase composition) is often sufficient for a single analyte quantification.[4] A starting point of 90:10 (v/v) aqueous buffer to organic modifier is a reasonable initial condition, with adjustments made to achieve a retention time between 3 and 10 minutes.[3]
Detection Wavelength
Based on its UV spectrum, several wavelengths could be used.[2]
~217 nm: Offers high sensitivity but may also detect more interference from solvents and excipients.
~247 nm: A good compromise between sensitivity and selectivity.
~335 nm: Highly selective, as fewer compounds absorb at this wavelength, but with lower sensitivity.
Fluorescence Detection: For very low-level quantification, fluorescence detection (e.g., λex=316 nm, λem=420 nm) offers significantly higher sensitivity and selectivity.[3]
Expert Recommendation: For routine quantification, 247 nm is a robust choice. If trace-level analysis is required, fluorescence detection should be evaluated.
The Optimized Method: A Recommended Protocol
Based on the comparative analysis above, the following method provides a robust starting point for the quantification of anthranilic acid.
Experimental Protocol: HPLC Quantification
Chromatographic System: HPLC with UV-Vis Detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (L1).
Mobile Phase: 25 mM Sodium Phosphate buffer (pH adjusted to 5.5 with phosphoric acid) and Methanol (90:10 v/v).[3]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 247 nm.
Injection Volume: 10 µL.
Standard Preparation: Prepare a stock solution of anthranilic acid dihydrochloride in the mobile phase. Serially dilute to create calibration standards.
Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][6][7] The protocols below are designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
Experimental Protocol:
Analyze a blank sample (diluent/mobile phase).
Analyze a placebo sample (all formulation components except anthranilic acid).
Analyze a standard solution of anthranilic acid.
Analyze a sample solution.
If available, analyze samples containing known impurities or forced degradation samples.
Acceptance Criteria: The blank and placebo samples should show no interfering peaks at the retention time of the anthranilic acid peak. The method must be able to resolve the anthranilic acid peak from any known impurities or degradants.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol:
Prepare a series of at least five concentrations of anthranilic acid standard, typically ranging from 50% to 150% of the expected sample concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
The y-intercept should be close to zero.
The data points should not show significant deviation from the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
Experimental Protocol:
Prepare a placebo mixture of the drug product.
Spike the placebo with known amounts of anthranilic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[10]
Experimental Protocol (Repeatability):
Prepare six individual samples at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst and instrument.
Calculate the Relative Standard Deviation (RSD) of the results.
Experimental Protocol (Intermediate Precision):
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Compare the results from both experiments.
Acceptance Criteria:
Repeatability: The RSD of the six sample preparations should be ≤ 2.0%.
Intermediate Precision: The RSD of the combined results from both occasions should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting serially diluted solutions of known concentration.
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time.
Examples of variations include:
Flow rate (e.g., ± 0.1 mL/min).
Mobile phase pH (e.g., ± 0.2 units).
Column temperature (e.g., ± 2 °C).
Organic modifier composition (e.g., ± 2%).
Analyze a system suitability standard under each condition.
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates, retention time) should remain within the predefined acceptance criteria for all tested variations.
Data Summary and Interpretation
All validation data should be compiled into a clear, tabular format for easy review and interpretation.
Table 1: Summary of Validation Results
Validation Parameter
Acceptance Criteria
Experimental Result
Pass/Fail
Specificity
No interference at analyte RT
No interference observed
Pass
Linearity (r²)
≥ 0.999
0.9998
Pass
Range
50% - 150% of target
50 µg/mL - 150 µg/mL
Pass
Accuracy (% Recovery)
98.0% - 102.0%
99.5% - 101.2%
Pass
Precision (Repeatability RSD)
≤ 2.0%
0.8%
Pass
Precision (Intermediate RSD)
≤ 2.0%
1.1%
Pass
LOQ
S/N ≥ 10 with acceptable precision
0.5 µg/mL
Pass
Robustness
System suitability passes
All variations met criteria
Pass
Conclusion
This guide has detailed a systematic, science-driven approach to developing and validating an HPLC method for the quantification of anthranilic acid dihydrochloride. By comparing different stationary and mobile phase strategies and grounding the validation protocols in authoritative guidelines like ICH Q2(R1), we have established a framework for creating a robust, reliable, and fit-for-purpose analytical method. The provided protocols and acceptance criteria serve as a comprehensive template for researchers to ensure data integrity and regulatory compliance.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>. [Link]
Jin, W., et al. (2011). Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis. Analytical and Bioanalytical Chemistry, 401(1), 233–242. [Link]
Tassarguet, J., et al. (2003). High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate. Journal of Chromatography B, 789(2), 333-341. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sane, R. T., et al. (1983). Analysis of anthranilic acid by liquid chromatography. Journal of Chromatography A, 260(2), 514-518. [Link]
Royle, L., et al. (2008). Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard. Nature Protocols, 3(4), 633-644. [Link]
SIELC Technologies. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 227, Anthranilic acid. [Link]
Personal protective equipment for handling Anthranilic acid dihydrochloride
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of mechanistic causality. When handling Anthranilic acid dihydrochloride (CAS 7459-95-2)[1], researchers...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of mechanistic causality. When handling Anthranilic acid dihydrochloride (CAS 7459-95-2)[1], researchers must account for its specific physicochemical behavior. Unlike the free base anthranilic acid, the dihydrochloride salt is highly hygroscopic and intrinsically acidic.
To build a truly safe laboratory environment, we must move beyond basic compliance and implement self-validating operational systems . This guide provides the mechanistic reasoning, procedural workflows, and logistical frameworks required to safely handle and dispose of this compound.
Mechanistic Hazard Profile & PPE Causality
The primary danger of Anthranilic acid dihydrochloride stems from its interaction with biological moisture. Upon contact with the tear film in your eyes, sweat on your skin, or the mucosal lining of your respiratory tract, the salt rapidly dissociates, releasing localized hydrochloric acid (HCl). This localized pH drop is the primary driver of its severe hazard profile, particularly its capacity to cause irreversible eye burns (H318) and severe skin irritation (H315)[2],[3].
Fig 1. Mechanistic pathway of tissue damage caused by dihydrochloride dissociation.
To counteract these specific mechanistic threats, Personal Protective Equipment (PPE) must be selected based on its ability to break the exposure pathway.
Table 1: PPE Specifications and Mechanistic Justification
Hazard Category
GHS Code
Required PPE Specification
Mechanistic Causality
System Validation Metric
Ocular
H318
Tight-fitting chemical splash goggles.
Standard safety glasses leave the orbital bone exposed. Airborne salt dust will bypass standard glasses and dissolve in the tear film, causing severe burns[2].
Seal Check: User must feel zero air movement around the orbital bone during rapid head movement.
Dermal
H315
Nitrile or Neoprene gloves (double-gloved); Lab coat.
Sweat triggers the release of HCl from the powder. Impermeable barriers prevent moisture-driven activation on the skin[3].
Visual Check: Inspect outer gloves for yellow powder accumulation; change immediately if contaminated.
Inhalation of dust causes immediate acid burns in the respiratory tract[4].
Fit Test: Perform a positive/negative pressure seal check prior to entering the work zone.
Self-Validating Operational Workflows
Every protocol in your laboratory must be a self-validating system—meaning the procedure inherently proves its own safety and efficacy as it is executed.
Protocol 1: Routine Weighing and Transfer
Objective: Transfer Anthranilic acid dihydrochloride powder without generating airborne particulates.
Step 1: Environmental Preparation. Activate the chemical fume hood or powder containment enclosure.
Causality: Airborne dust is the primary vector for respiratory and ocular exposure.
Validation: Verify inward directional airflow using a digital anemometer or a simple visual tissue test before opening the chemical container.
Step 2: PPE Verification. Don nitrile gloves, a fully buttoned lab coat, and tightly sealed chemical splash goggles[3].
Causality: Preparing the physical barrier prior to exposing the chemical ensures zero-latency protection.
Step 3: Material Handling. Use an anti-static weighing spatula to transfer the powder.
Causality: Static charge causes powder to aerosolize and cling to gloves, increasing the risk of secondary exposure outside the hood.
Step 4: Decontamination. Wipe down the exterior of the source container and the balance with a slightly damp, disposable microfiber cloth.
Causality: Removing micro-dust prevents cross-contamination of laboratory surfaces.
Validation: Swab the wiped work surface with a moistened pH indicator strip. A neutral pH (pH 7) confirms the complete removal of the acidic dihydrochloride residue.
Emergency Spill Response & Containment
In the event of a spill, the rapid application of water is a common instinct that must be strictly avoided. Adding water to the dihydrochloride salt immediately generates a highly acidic, corrosive liquid that can spread rapidly and seep into inaccessible crevices[4].
Step 1: Immediate Isolation. Restrict unprotected personnel from the area[4].
Causality: Foot traffic aerosolizes the settled powder, expanding the contamination zone.
Validation: Establish a physical barrier or post a colleague at the perimeter.
Step 2: PPE Escalation. Don a NIOSH-approved N95 or P100 particulate respirator and heavy-duty chemical-resistant gloves.
Causality: Spill cleanup inherently generates dust. Respiratory protection is mandatory[3].
Step 3: Dry Containment. Sweep up the spill using a dedicated dustpan and brush. Do NOT use water at this stage [4].
Causality: Dry sweeping prevents the formation of a mobile, corrosive acidic liquid.
Step 4: Chemical Disposal. Place the swept material into a chemically compatible, sealable hazardous waste container[2].
Validation: Ensure the container is tightly sealed and clearly labeled with "Corrosive Solid - Anthranilic Acid Dihydrochloride Waste."
Step 5: Surface Neutralization. Wash the spill site with a mild alkaline solution (e.g., dilute sodium bicarbonate) followed by fresh water[4].
Causality: Neutralizes any remaining microscopic acidic residues.
Validation: Test the final rinse water on the floor with pH paper to confirm a return to a neutral state before removing PPE.
Environmental Logistics & Waste Disposal
Anthranilic acid dihydrochloride must be managed with strict adherence to environmental regulations. It must never be flushed down municipal drains, as the compound is water-soluble and will rapidly alter the pH of local water systems, potentially harming aquatic life[2],[3].
Table 2: Logistical Disposal Parameters
Waste Stream
Handling Method
Regulatory/Logistical Action
Solid Chemical Waste
Sweep up and shovel into suitable, closed containers[3].
Transfer to an approved, licensed waste disposal plant[2].
Contaminated PPE
Place gloves, wipes, and masks into a dedicated biohazard/chemical waste bag.
Treat as hazardous solid waste; do not mix with general laboratory refuse.
Aqueous Wash Waste
Collect neutralization wash water if volume is significant.
Adjust pH to neutral (6.5 - 7.5) prior to disposal, strictly following local facility environmental guidelines.
References
SAFETY DATA SHEET - Thermo Fisher Scientific . thermofisher.com. Available at: 2
SAFETY DATA SHEET - Fisher Scientific . fishersci.ie. Available at: 3
FLINN SCIENTIFIC, Inc. - Material Safety Data Sheet (MSDS) . safecollegessds.com. Available at: 4